molecular formula C10H13BrClN B1380884 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 848135-96-6

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1380884
M. Wt: 262.57 g/mol
InChI Key: WRVLUERSOKOVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound used as a pharmaceutical intermediate . It has the molecular formula C9H10BrN and a molecular weight of 212.09 .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines, such as 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, often involves cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .


Molecular Structure Analysis

The InChI code for 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is 1S/C9H10BrN.ClH/c10-9-2-1-7-3-4-11-6-8 (7)5-9;/h1-2,5,11H,3-4,6H2;1H . The SMILES string is Brc1ccc2CCNCc2c1 .


Physical And Chemical Properties Analysis

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a solid compound . It is insoluble in water . The exact melting and boiling points are not documented, but a related compound, 7-Bromo-1,2,3,4-tetrahydroisoquinoline, has a melting point of 32-35°C and a predicted boiling point of 282.9±40.0 °C .

Scientific Research Applications

  • Medicinal Chemistry

    • THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
    • The methods of application or experimental procedures involve the synthesis of THIQ analogs and testing their biological activity against various pathogens and disorders .
    • The outcomes obtained indicate that THIQ based compounds have potent biological activity, making them useful in the treatment of various diseases .
  • Organic Chemistry

    • THIQ is an important structural motif of various natural products and therapeutic lead compounds .
    • Research interest has been directed towards the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .
    • The methods of application involve various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
    • The outcomes obtained include the successful synthesis of C(1)-substituted THIQ derivatives, which can be used as precursors for various alkaloids .
  • Pharmaceutical Industry

    • 7-Bromo-1,2,3,4-tetrahydroisoquinoline is used as a pharmaceutical intermediate .
    • The specific methods of application or experimental procedures are not provided, but it’s likely used in the synthesis of pharmaceutical products .
    • The outcomes obtained are likely the successful synthesis of pharmaceutical products .
  • Neurodegenerative Disorders

    • THIQ based natural and synthetic compounds exert diverse biological activities against various neurodegenerative disorders .
    • The methods of application or experimental procedures involve the synthesis of THIQ analogs and testing their biological activity against various neurodegenerative disorders .
    • The outcomes obtained indicate that THIQ based compounds have potent biological activity, making them useful in the treatment of various neurodegenerative disorders .
  • Infective Pathogens

    • THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens .
    • The methods of application or experimental procedures involve the synthesis of THIQ analogs and testing their biological activity against various infective pathogens .
    • The outcomes obtained indicate that THIQ based compounds have potent biological activity, making them useful in the treatment of various infective pathogens .
  • Synthesis of Indole Derivatives

    • Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan .
    • They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
    • The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
  • Neurodegenerative Disorders

    • THIQ based natural and synthetic compounds exert diverse biological activities against various neurodegenerative disorders .
    • The methods of application or experimental procedures involve the synthesis of THIQ analogs and testing their biological activity against various neurodegenerative disorders .
    • The outcomes obtained indicate that THIQ based compounds have potent biological activity, making them useful in the treatment of various neurodegenerative disorders .
  • Infective Pathogens

    • THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens .
    • The methods of application or experimental procedures involve the synthesis of THIQ analogs and testing their biological activity against various infective pathogens .
    • The outcomes obtained indicate that THIQ based compounds have potent biological activity, making them useful in the treatment of various infective pathogens .
  • Synthesis of Indole Derivatives

    • Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan .
    • They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
    • The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .

properties

IUPAC Name

7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c1-7-4-8-2-3-10(11)5-9(8)6-12-7;/h2-3,5,7,12H,4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVLUERSOKOVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 5
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 6
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Citations

For This Compound
2
Citations
GL Grunewald, FA Romero, AD Chieu… - Bioorganic & medicinal …, 2005 - Elsevier
A series of 3-alkyl-7-substituted-1,2,3,4-tetrahydroisoquinolines was synthesized and these compounds were evaluated for their PNMT inhibitory potency and affinity for the α 2 -…
Number of citations: 11 www.sciencedirect.com
FA Romero - 2004 - search.proquest.com
The studies described in this dissertation are aimed at developing a 1, 2, 3, 4-tetrahydroisoquinoline-type (THIQ) inhibitor of phenylethanolamine N-methyltransferase (PNMT) that is …
Number of citations: 0 search.proquest.com

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